molecular formula C16H13N3O2 B12340677 2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione

2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B12340677
M. Wt: 279.29 g/mol
InChI Key: STYXDJZDIHSWJG-DJKKODMXSA-N
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Description

2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the indane-1,3-dione family, which is known for its versatility and wide range of applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indane-1,3-dione with 3-amino-2-pyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features and applications.

    Indanone: Another analogue known for its use in designing biologically active compounds.

Uniqueness

2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione stands out due to its unique combination of the indane-1,3-dione core with the 3-amino-2-pyridyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-[(E)-N-(3-aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8,20H,17H2,1H3/b19-9+

InChI Key

STYXDJZDIHSWJG-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\C1=C(C=CC=N1)N)/C2=C(C3=CC=CC=C3C2=O)O

Canonical SMILES

CC(=NC1=C(C=CC=N1)N)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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